

# Introduction: The Role of a Versatile Building Block

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## Compound of Interest

Compound Name:	Methyl 3-bromo-5-methoxybenzoate
Cat. No.:	B1590996

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**Methyl 3-bromo-5-methoxybenzoate** is a substituted aromatic ester that serves as a crucial intermediate in the synthesis of complex organic molecules. Its utility is particularly pronounced in the field of medicinal chemistry, where the precise arrangement of its functional groups—a bromine atom, a methoxy group, and a methyl ester on a benzene ring—offers a versatile scaffold for building pharmacologically active agents.<sup>[1]</sup> The presence of a halogen, specifically bromine, allows for a variety of cross-coupling reactions, while the methoxy and ester groups can be modified or can participate in hydrogen bonding, influencing the molecule's interaction with biological targets.<sup>[2][3]</sup>

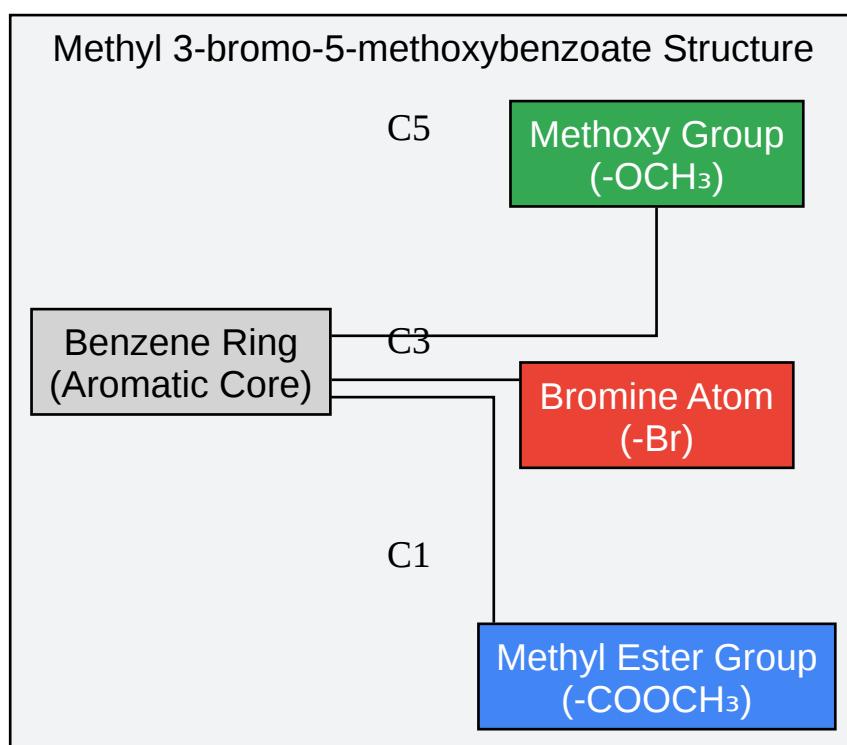
A thorough understanding of the physical properties of this compound is paramount for its effective use in a laboratory setting. Properties such as solubility, melting point, and boiling point dictate the choice of reaction solvents, purification methods, and storage conditions. For drug development professionals, these characteristics are fundamental to designing viable synthetic routes and ensuring the quality and purity of active pharmaceutical ingredients (APIs). This guide provides a detailed examination of the key physical and spectral properties of **Methyl 3-bromo-5-methoxybenzoate**, supported by field-proven experimental protocols for their determination.

## Chemical and Structural Identity

To understand the physical properties of a compound, one must first understand its structure. The arrangement of atoms and functional groups in **Methyl 3-bromo-5-methoxybenzoate**

directly influences its intermolecular forces and, consequently, its macroscopic properties.

The core of the molecule is a benzene ring, making it an aromatic compound.<sup>[3]</sup> It is substituted at positions 1, 3, and 5. The methyl ester group (-COOCH<sub>3</sub>) at position 1, the bromine atom (-Br) at position 3, and the methoxy group (-OCH<sub>3</sub>) at position 5 define its chemical reactivity and physical behavior.



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Caption: Structural components of **Methyl 3-bromo-5-methoxybenzoate**.

## Physicochemical Properties

The physical properties of **Methyl 3-bromo-5-methoxybenzoate** are summarized in the table below. These values are critical for practical applications in synthesis, purification, and formulation.

Property	Value	Reference(s)
CAS Number	56709-70-7	[4][5]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO <sub>3</sub>	[1][4][5]
Molecular Weight	245.07 g/mol	[1][5]
Appearance	Solid (in pure form at STP)	Inferred from properties
Boiling Point	287.5 ± 20.0 °C (at 760 mmHg)	[1]
Density	~1.5 g/cm <sup>3</sup>	[1]
Melting Point	Not reported in literature	[1]
Solubility	Limited in water; Soluble in dichloromethane, ethyl acetate, ethanol, acetone	[1]

## Boiling Point

The boiling point of approximately 287.5 °C is significantly elevated for a molecule of its size.[1] This is a direct consequence of its molecular weight and the strong intermolecular forces at play. The bromine atom, in particular, contributes to this high boiling point through dipole-dipole interactions and its potential to form halogen bonds, which are non-covalent interactions between the electrophilic region on the halogen (the  $\sigma$ -hole) and a nucleophile.[1][6]

## Melting Point

Notably, a specific melting point for **Methyl 3-bromo-5-methoxybenzoate** is not consistently reported in the available scientific literature, representing a gap in its full thermodynamic characterization.[1] However, related brominated methoxybenzoate compounds exhibit melting points in the range of 40°C to 135°C.[1] The melting point is highly sensitive to the crystal lattice structure and the efficiency of molecular packing. Impurities will typically depress the melting point and broaden the melting range, a principle that is foundational to its use as a criterion for purity.[7]

## Solubility Profile: Implications for Drug Development

The solubility of a compound is a critical parameter in drug discovery, influencing everything from assay design to bioavailability.<sup>[8][9]</sup> **Methyl 3-bromo-5-methoxybenzoate** follows the expected trend for a moderately polar aromatic compound: it shows very limited solubility in aqueous media and excellent solubility in common organic solvents like dichloromethane and ethyl acetate.<sup>[1]</sup>

This profile is logical from a structural standpoint. The hydrophobic aromatic ring and the bromine atom reduce its affinity for water, while the polar ester and ether functionalities allow it to dissolve readily in solvents of intermediate polarity.<sup>[1]</sup> This high solubility in organic solvents is advantageous for its use in synthesis, allowing for homogeneous reaction conditions, and simplifies its purification by techniques such as column chromatography or recrystallization.

## Spectroscopic Characterization (Predicted)

While comprehensive, experimentally verified spectra for this specific isomer are not readily available in public databases, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

### Proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR) Spectroscopy

<sup>1</sup>H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For **Methyl 3-bromo-5-methoxybenzoate**, the following signals are expected:

- Aromatic Protons (Ar-H): Three distinct signals would appear in the aromatic region (typically  $\delta$  7.0-8.0 ppm).<sup>[1]</sup> The specific chemical shifts and coupling patterns (splitting) would be determined by the electronic effects of the three different substituents on the ring.
- Methoxy Protons (-OCH<sub>3</sub>): A sharp singlet, integrating to three protons, is expected around  $\delta$  3.8-4.0 ppm.<sup>[1]</sup>
- Methyl Ester Protons (-COOCH<sub>3</sub>): A second sharp singlet, also integrating to three protons, would be expected around  $\delta$  3.9 ppm.<sup>[1]</sup>

### Carbon-13 Nuclear Magnetic Resonance (<sup>13</sup>C NMR) Spectroscopy

$^{13}\text{C}$  NMR spectroscopy identifies the different carbon environments in a molecule. The predicted spectrum would show:

- Aromatic Carbons: Six signals for the six unique carbons in the benzene ring. The carbon attached to the bromine (C-Br) would be significantly influenced by the halogen's electronegativity and would appear in a predictable region of the spectrum.[10]
- Carbonyl Carbon (C=O): A signal in the downfield region, typically around  $\delta$  165-170 ppm, characteristic of an ester carbonyl.[11]
- Methoxy Carbon (-OCH<sub>3</sub>): A signal around  $\delta$  55-60 ppm.
- Methyl Ester Carbon (-COOCH<sub>3</sub>): A signal around  $\delta$  50-55 ppm.[11]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Methyl 3-bromo-5-methoxybenzoate** would be dominated by several key absorption bands:

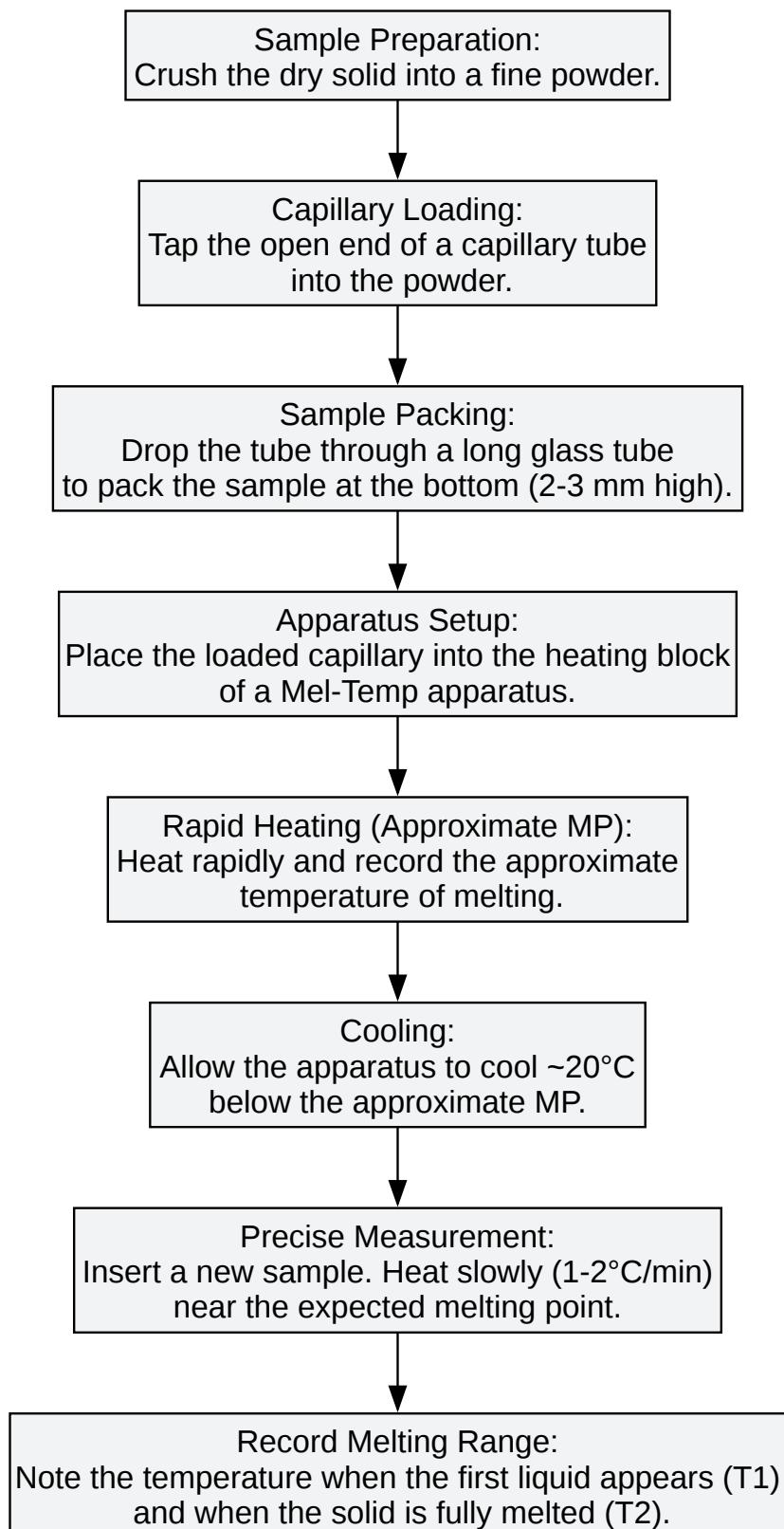
- C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740  $\text{cm}^{-1}$ . This is one of the most characteristic peaks in the spectrum.
- C-O Stretch (Ester and Ether): Strong bands in the region of 1000-1300  $\text{cm}^{-1}$ .
- C-H Stretch (Aromatic and Aliphatic): Signals just above 3000  $\text{cm}^{-1}$  for the aromatic C-H bonds and just below 3000  $\text{cm}^{-1}$  for the methyl C-H bonds.
- C=C Stretch (Aromatic): Several weaker absorptions in the 1450-1600  $\text{cm}^{-1}$  region.
- C-Br Stretch: A weak to medium absorption in the fingerprint region, typically below 690  $\text{cm}^{-1}$ .

## Experimental Protocols for Physical Property Determination

The following protocols describe standard, reliable methods for determining the key physical properties discussed. These methods are designed to be self-validating, emphasizing precision and reproducibility.

## Melting Point Determination (Capillary Method)

This technique is used to determine the temperature range over which a solid compound melts. A narrow melting range (0.5-2°C) is indicative of high purity.

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Caption: Workflow for Melting Point Determination.

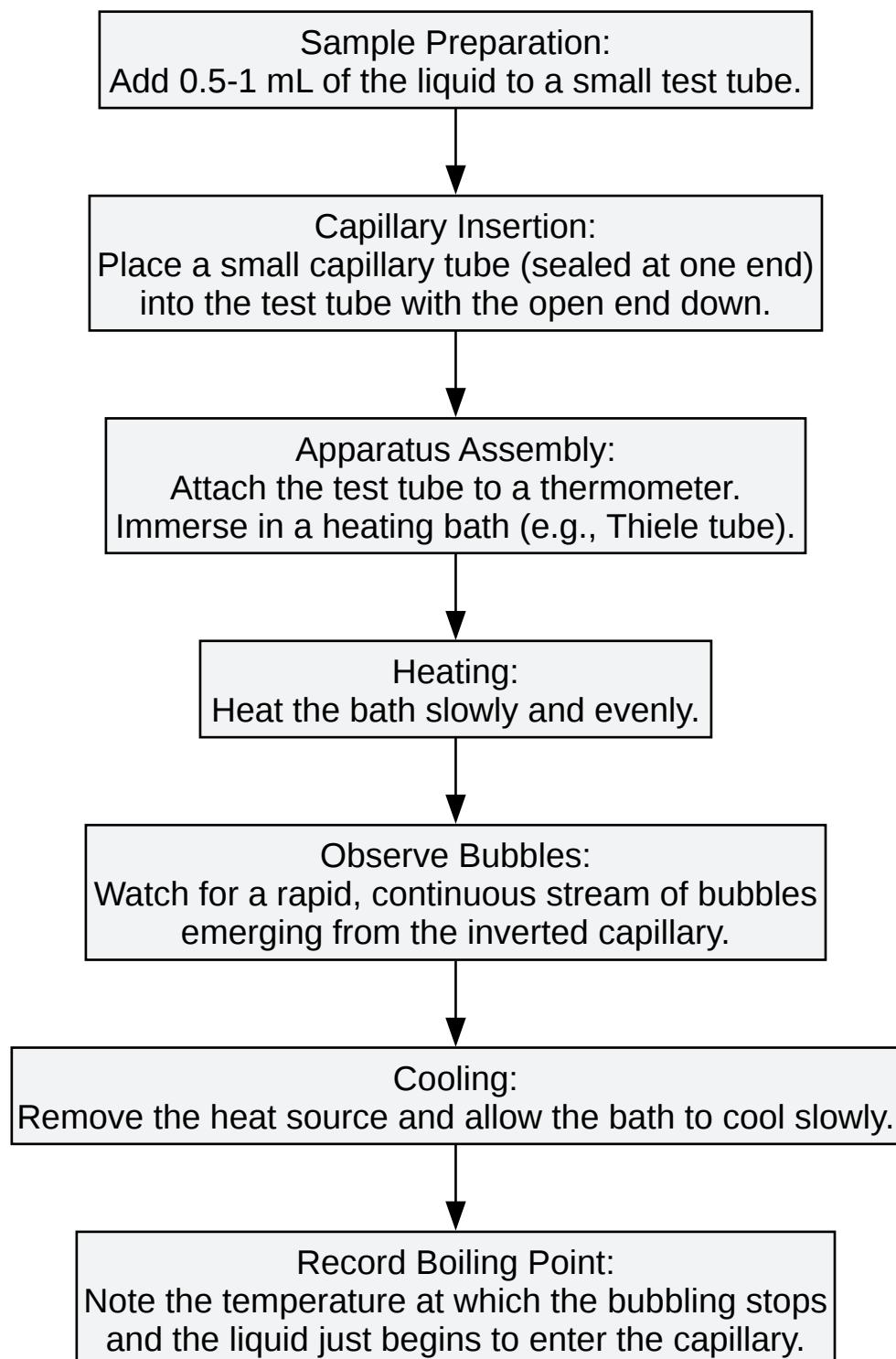
### Step-by-Step Methodology:

- Sample Preparation: Ensure the sample is completely dry and finely powdered using a mortar and pestle. This ensures uniform heat transfer.[\[7\]](#)
- Capillary Loading: Push the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.
- Packing: Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid tightly into the sealed bottom. The sample height should be 2-3 mm. [\[12\]](#)
- Placement: Place the loaded capillary tube into the sample holder of a melting point apparatus.
- Heating: Begin heating the block. For an unknown sample, a rapid determination (10-20°C/minute) can be performed first to find an approximate melting point.
- Accurate Measurement: Allow the apparatus to cool. Prepare a new sample and heat it quickly to about 20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.
- Data Recording: Record two temperatures:  $T_1$ , the temperature at which the first drop of liquid appears, and  $T_2$ , the temperature at which the entire sample has liquefied. The melting point is reported as the range  $T_1 - T_2$ .[\[13\]](#)[\[14\]](#)

**Causality:** A slow heating rate near the melting point is critical. It ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium, leading to an accurate measurement.

## Boiling Point Determination (Microscale Capillary Method)

This method is suitable for small quantities of liquid and determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[\[15\]](#)[\[16\]](#)

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Caption: Workflow for Microscale Boiling Point Determination.

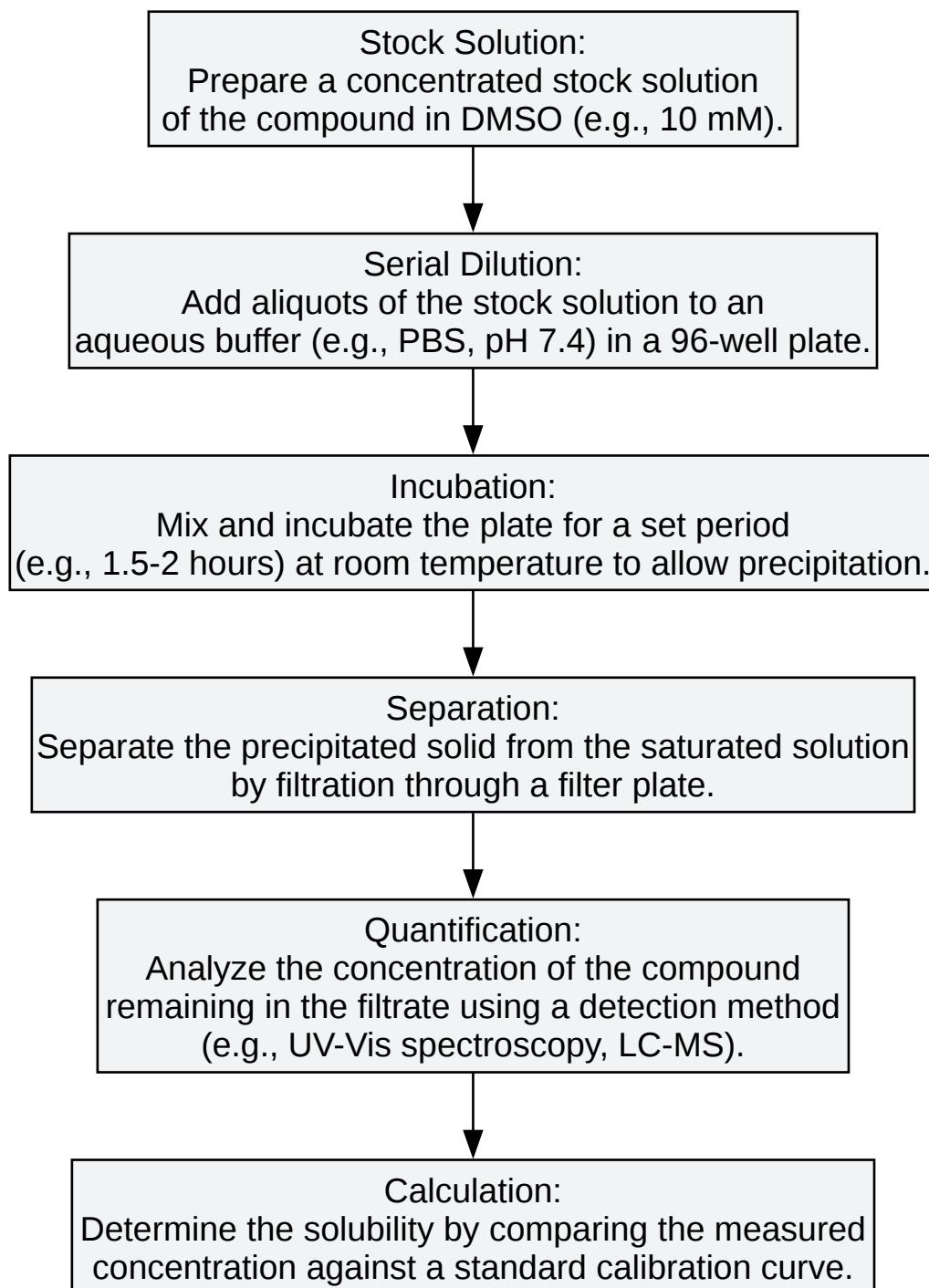
Step-by-Step Methodology:

- Sample Addition: Add a small amount (a few milliliters) of the liquid into a small test tube.[17]
- Capillary Placement: Place a melting point capillary tube, with the sealed end facing up, into the test tube so it rests at the bottom.[17]
- Assembly: Attach the test tube to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.
- Heating: Immerse the assembly in a heating bath (e.g., a beaker of mineral oil on a hot plate or a Thiele tube). The liquid level in the bath should be above the liquid level in the test tube. [16]
- Observation: Heat the bath slowly. As the liquid nears its boiling point, a stream of bubbles will emerge from the open end of the inverted capillary. This occurs as the trapped air and then the substance's vapor expand.[18]
- Cooling and Measurement: Once a continuous and rapid stream of bubbles is observed, remove the heat. The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube. At this exact moment, the vapor pressure inside the capillary equals the external atmospheric pressure. [18]
- Record: Note the temperature. This is the experimental boiling point. It is crucial to also record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[15]

Causality: The principle relies on vapor pressure. Heating drives out the trapped air and fills the capillary with the substance's vapor. Upon cooling, the vapor pressure drops. When the external atmospheric pressure overcomes the internal vapor pressure, the liquid is forced back into the capillary. This equilibrium point is, by definition, the boiling point.[18]

## Kinetic Solubility Assessment for Drug Discovery

In early drug discovery, kinetic solubility is often measured instead of thermodynamic (equilibrium) solubility because it is a higher throughput method that mimics conditions where a compound, stored in an organic solvent like DMSO, is introduced into an aqueous buffer.[9]



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Caption: Workflow for Kinetic Solubility Assay.

Step-by-Step Methodology:

- Stock Solution Preparation: Prepare a high-concentration stock solution of **Methyl 3-bromo-5-methoxybenzoate** in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.[19]
- Dilution into Aqueous Buffer: In a 96-well plate, add a small volume of the DMSO stock (e.g., 2  $\mu$ L) to a larger volume of the desired aqueous buffer (e.g., 198  $\mu$ L of phosphate-buffered saline, PBS, at pH 7.4). This introduces the compound into an environment where it is less soluble, often leading to precipitation.[9]
- Equilibration: Cover the plate and shake it at room temperature for a defined period, typically 1.5 to 2 hours, to allow the precipitation process to reach a pseudo-equilibrium state.[19]
- Filtration: Use a 96-well filter plate to separate the undissolved precipitate from the saturated aqueous solution.[19]
- Analysis: Quantify the concentration of the compound in the clear filtrate. This is commonly done using UV-Vis spectroscopy, comparing the absorbance to a pre-established calibration curve, or by using a more sensitive method like LC-MS (Liquid Chromatography-Mass Spectrometry).[8]
- Reporting: The measured concentration is reported as the kinetic solubility under the specific assay conditions (e.g., pH, buffer composition, incubation time).

Causality: This method is "kinetic" because it measures the solubility after a short incubation time, starting from a supersaturated solution created by diluting a DMSO stock. It does not represent true thermodynamic equilibrium, which can take much longer to achieve, but it provides a rapid and valuable assessment of a compound's solubility behavior relevant to early-stage screening assays.[9]

## Safety and Handling

While a specific Safety Data Sheet (SDS) for **Methyl 3-bromo-5-methoxybenzoate** is not widely available, data from the closely related analogue, Methyl 3-bromo-5-methoxy-2-methylbenzoate, can be used to infer potential hazards.[20]

- Potential Hazards: Based on its analogue, this compound may be harmful if swallowed (Acute Toxicity 4), cause skin irritation (Skin Irritation 2), cause serious eye irritation (Eye Irritation 2), and may cause respiratory irritation (STOT SE 3).[20]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[20]
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[20] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[21]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[21]

## Conclusion

**Methyl 3-bromo-5-methoxybenzoate** is a valuable chemical intermediate whose physical properties are dictated by its unique molecular structure. Its high boiling point, good solubility in organic solvents, and specific spectroscopic signature are all direct consequences of its aromatic nature and the interplay of its bromo, methoxy, and methyl ester functional groups. While a definitive melting point remains to be experimentally established in the literature, its other characteristics are well-defined. By employing the standardized protocols detailed in this guide, researchers and scientists can confidently determine its physical properties, verify its purity, and effectively integrate this versatile building block into their synthetic and drug discovery workflows.

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